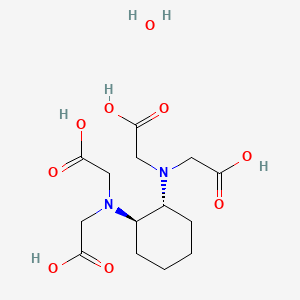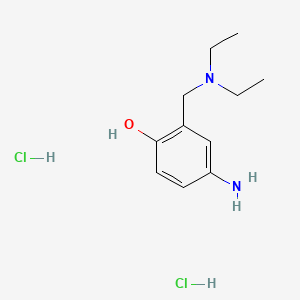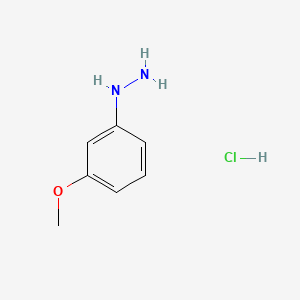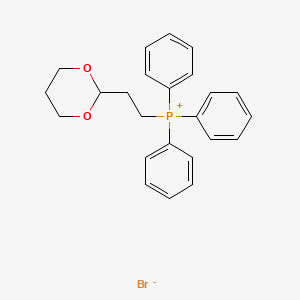
1-甲基-1H-苯并咪唑-2-磺酸
描述
1-methyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic compound with the molecular formula C₈H₈N₂O₃S and a molecular weight of 212.23 g/mol . It is a derivative of benzimidazole, which is a bicyclic compound consisting of a benzene ring fused to an imidazole ring.
科学研究应用
1-methyl-1H-benzimidazole-2-sulfonic acid has several scientific research applications, including:
作用机制
Target of Action
The primary target of 1-methyl-1H-benzimidazole-2-sulfonic acid is glutamate racemase (GR) . Glutamate racemase is an enzyme that plays a crucial role in bacterial cell wall biosynthesis .
Mode of Action
1-methyl-1H-benzimidazole-2-sulfonic acid: acts as an inhibitor of glutamate racemase . By binding to this enzyme, it prevents the conversion of L-glutamate to D-glutamate, a critical component of the peptidoglycan layer in the bacterial cell wall .
Biochemical Pathways
The action of 1-methyl-1H-benzimidazole-2-sulfonic acid affects the biochemical pathway of peptidoglycan biosynthesis . By inhibiting glutamate racemase, it disrupts the production of D-glutamate, thereby interfering with the formation of the peptidoglycan layer. This leads to a weakened cell wall and potentially the death of the bacteria .
Pharmacokinetics
The pharmacokinetics of 1-methyl-1H-benzimidazole-2-sulfonic acid Its molecular weight (21223 g/mol) and structure suggest that it may have reasonable bioavailability
Result of Action
The result of the action of 1-methyl-1H-benzimidazole-2-sulfonic acid is the inhibition of bacterial growth . By disrupting the formation of the peptidoglycan layer, it weakens the bacterial cell wall, which can lead to cell lysis and death .
生化分析
Biochemical Properties
1-Methyl-1H-benzimidazole-2-sulfonic acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is a useful reagent for the preparation of bis(benzimidazol-2-yl)amines
Cellular Effects
The effects of 1-methyl-1H-benzimidazole-2-sulfonic acid on various types of cells and cellular processes are noteworthy. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzimidazole derivatives, including 1-methyl-1H-benzimidazole-2-sulfonic acid, exhibit anticancer activity against various cancer cell lines . This compound’s ability to modulate cellular processes makes it a valuable tool in biochemical research.
Molecular Mechanism
The molecular mechanism of 1-methyl-1H-benzimidazole-2-sulfonic acid involves its interactions with biomolecules at the molecular level. It acts as a glutamate racemase inhibitor, which is a promising candidate for developing antibacterial drugs . The binding interactions of 1-methyl-1H-benzimidazole-2-sulfonic acid with enzymes and other biomolecules result in enzyme inhibition or activation, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-1H-benzimidazole-2-sulfonic acid change over time. The compound’s stability and degradation are essential factors to consider. It is known to be stable at room temperature and has a melting point of 329-331°C . Long-term studies have shown that 1-methyl-1H-benzimidazole-2-sulfonic acid can have lasting effects on cellular function, making it a reliable reagent for biochemical research.
Dosage Effects in Animal Models
The effects of 1-methyl-1H-benzimidazole-2-sulfonic acid vary with different dosages in animal models. Studies have indicated that benzimidazole derivatives can exhibit threshold effects and potential toxic or adverse effects at high doses . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biochemical applications.
Transport and Distribution
The transport and distribution of 1-methyl-1H-benzimidazole-2-sulfonic acid within cells and tissues are critical for its function. It interacts with transporters and binding proteins, affecting its localization and accumulation
Subcellular Localization
The subcellular localization of 1-methyl-1H-benzimidazole-2-sulfonic acid is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for determining its role in biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
1-methyl-1H-benzimidazole-2-sulfonic acid can be synthesized through the oxidation of 1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide . This method involves the following steps:
- Dissolve 1H-benzimidazole-2-thiol in a suitable solvent.
- Add hydrogen peroxide and potassium hydroxide to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and purify it by recrystallization.
Industrial Production Methods
Industrial production methods for 1-methyl-1H-benzimidazole-2-sulfonic acid are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and equipment.
化学反应分析
Types of Reactions
1-methyl-1H-benzimidazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The compound can undergo substitution reactions at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of potassium hydroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced forms of the compound with different functional groups.
Substitution: Substituted benzimidazole derivatives.
相似化合物的比较
1-methyl-1H-benzimidazole-2-sulfonic acid can be compared with other similar compounds, such as:
1H-benzimidazole-2-sulfonic acid: This compound lacks the methyl group at the 1-position, which may affect its chemical properties and biological activity.
2-methylbenzimidazole: This compound has a methyl group at the 2-position instead of the 1-position, leading to different chemical and biological properties.
Pyrimido[1,2-a]benzimidazoles: These compounds have a fused pyrimidine ring, which imparts different chemical and biological characteristics.
The uniqueness of 1-methyl-1H-benzimidazole-2-sulfonic acid lies in its specific structure, which allows it to interact with molecular targets such as glutamate racemase and exhibit antibacterial properties .
属性
IUPAC Name |
1-methylbenzimidazole-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-10-7-5-3-2-4-6(7)9-8(10)14(11,12)13/h2-5H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGCDDVLUYNFOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369230 | |
| Record name | 1-methyl-1H-benzimidazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658604 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5533-38-0 | |
| Record name | 1-methyl-1H-benzimidazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINYL]-MALONIC ACID DIMETHYL ESTER](/img/structure/B1299729.png)


![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)










